7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
説明
特性
IUPAC Name |
6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWALYYPONWEPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229160 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-95-9 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Biginelli Cyclization as a Key Step
A pivotal approach involves the Biginelli cyclization reaction, which constructs the pyrimidine core of related spiro compounds. In a modified protocol, 2-thiazolecarboxamidine hydrochloride reacts with 2-bromo-4-fluorobenzaldehyde and ethyl acetoacetate in ethanol under reflux with sodium acetate. This yields a dihydropyrimidine intermediate, which undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane to introduce the bromophenyl moiety.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-thiazolecarboxamidine, aldehyde, ethyl acetoacetate | Ethanol | Reflux | 12 h | 65–70% |
| 2 | NBS | Dichloromethane | 0–25°C | 2 h | 85% |
Spirocyclization with Amine Fragments
Post-bromination, the intermediate reacts with a preformed spiro-amine fragment. For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the coupling of the brominated intermediate with 2,6-diazaspiro[3.4]octan-7-one. Alternatively, potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile enable milder conditions for spiro ring formation.
Key Observations:
-
NaH/THF systems achieve faster reaction rates (24 h) but require anhydrous conditions.
-
K₂CO₃/KI in acetonitrile offers comparable yields (75–80%) with easier handling.
Boron Trifluoride-Mediated Cyclopropane Formation
Cyclopropane Intermediate Synthesis
Early steps in spiro compound synthesis often involve cyclopropane-ring formation. A patent-disclosed method reacts ethyl acetoacetate with 1,2-dibromoethane in the presence of a base (e.g., Mg/ethanol) to generate ethyl 1-acetyl-1-cyclopropanecarboxylate. Bromination of the acetyl group with bromine yields ethyl 1-bromoacetyl-1-cyclopropanecarboxylate, which undergoes cyclization with benzylamine to form 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane.
Mechanistic Insight:
Hydrolysis and Functionalization
Hydrolysis of the ketal group in 4,7-dioxo-5-[1-(R)-phenylethyl]-5-azaspiro[2.4]heptane (derived from the cyclopropane intermediate) yields the spirocyclic amine. Subsequent Boc protection and coupling with glycine ethyl ester under dicyclohexylcarbodiimide (DCC) conditions generate advanced intermediates.
Critical Parameters:
Organocatalytic Asymmetric Synthesis
Chiral Phosphoric Acid Catalysis
A enantioselective (4+3) cyclization strategy employs chiral phosphoric acids (e.g., TRIP) to assemble spiro-fused heterocycles. While this method primarily targets isoindolinone-oxepine-indole hybrids, its principles apply to diazaspiro systems. The reaction of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols in 1,1-dichloro-1-fluoroethane and hexafluoroisopropanol (HFIP) achieves high enantioselectivity (up to 98% ee).
Advantages:
-
Avoids transition metals, enhancing compatibility with brominated aryl groups.
Resolution of Enantiomers
High-Performance Liquid Chromatography (HPLC)
Racemic 7-amino-5-azaspiro[2.4]heptane intermediates are resolved using chiral HPLC columns (e.g., Chiralpak IA). Fractions containing individual enantiomers are treated with 2N NaOH to cleave protecting groups, yielding optically pure amines. These amines are then coupled with bromophenyl carboxylic acids via EDC/HOBt activation.
Typical Conditions:
-
Column: Chiralpak IA (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/isopropanol (80:20) + 0.1% diethylamine.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Biginelli Cyclization | Cyclocondensation, bromination, spirocyclization | 70–80% | N/A | High |
| Boron Trifluoride Route | Cyclopropane formation, amine cyclization | 60–65% | Requires HPLC resolution | Moderate |
| Organocatalytic | Asymmetric (4+3) cyclization | 75–85% | Up to 98% ee | High |
Challenges and Optimization Opportunities
-
Bromine Incorporation: Direct bromination of spiro intermediates often leads to regioisomeric byproducts. Directed ortho-metalation (DoM) strategies using lithium-halogen exchange could improve selectivity.
-
Spiro Ring Strain: The [3.4] ring system imposes conformational constraints, necessitating low-temperature cyclization to prevent ring-opening.
-
Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) in bromination steps to enhance sustainability .
化学反応の分析
Types of Reactions
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazaspiro core.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions, leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
Basic Information
- Molecular Formula : CHBrNO
- Molecular Weight : 281.148 g/mol
- CAS Number : 1272755-95-9
Structural Characteristics
The compound features a spirocyclic structure that contributes to its biological activity. The presence of bromine in the phenyl ring can enhance lipophilicity, potentially improving membrane permeability in biological systems.
Medicinal Chemistry
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery.
Case Study: Anticancer Activity
Research has indicated that compounds with similar diazaspiro structures exhibit anticancer properties. A study explored the synthesis of derivatives based on this scaffold and evaluated their cytotoxic effects on various cancer cell lines. Results showed promising activity, warranting further investigation into their mechanisms of action and therapeutic potential.
Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that related diazaspiro compounds can exert neuroprotective effects against oxidative stress in neuronal cells. Investigating the specific effects of this compound on neuronal survival and function could reveal its potential in treating neurodegenerative diseases.
Synthesis of Novel Compounds
The unique structure of this compound serves as a versatile building block for synthesizing new chemical entities.
Case Study: Synthesis Pathways
Several synthetic routes have been developed to modify the diazaspiro framework, allowing for the introduction of various functional groups that can enhance biological activity or selectivity. These synthetic strategies are crucial for exploring structure-activity relationships (SAR) in drug development.
Data Table: Summary of Research Findings
作用機序
The mechanism of action of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate pain pathways and enhance the efficacy of opioid analgesics. The exact molecular pathways involved include the inhibition of pro-inflammatory cytokines and the modulation of neurotransmitter release .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Spirocyclic Structure Variations
Key Insights :
- Spiro Ring Size: Smaller spiro systems (e.g., [3.4]octane) enforce greater rigidity compared to larger systems (e.g., [4.4]nonane or [4.5]decane), influencing target selectivity and solubility .
- Substituent Position : Bromine at the 2-position (target compound) creates steric bulk near the spiro junction, whereas 3- or 4-bromo derivatives (e.g., 7-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-6-one) may enhance π-π stacking or hydrophobic interactions .
Functional Group Modifications
Key Insights :
- Halogen Effects : Bromine’s polarizability supports halogen bonding in target engagement, while fluorine reduces metabolic degradation .
- Complex Substituents : Compounds with trifluoromethyl or pyrimidine groups (e.g., patent examples) exhibit tailored pharmacokinetic profiles, highlighting the importance of derivatization for therapeutic optimization .
生物活性
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that has garnered attention for its potential biological activities, particularly as a sigma-1 receptor (σ1R) antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 281.148 g/mol
- CAS Number : 1272755-95-9
The compound features a unique spirocyclic structure that includes a bromophenyl group, which is significant for its biological activity.
Target Receptor
The primary target of this compound is the sigma-1 receptor (σ1R) . This receptor is implicated in various physiological processes, including pain modulation and neuroprotection.
Mode of Action
As a σ1R antagonist, this compound may exert its effects by:
- Modulating neurotransmitter release.
- Influencing cellular signaling pathways related to pain perception.
- Enhancing the analgesic effects of opioids while preventing tolerance to these analgesics.
Analgesic Effects
Research indicates that σ1R antagonists can enhance the antinociceptive effects of morphine and mitigate morphine-induced analgesic tolerance. The specific biochemical pathways influenced by this compound include:
- Inhibition of pain pathways.
- Alteration of neurotransmitter dynamics.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:
-
Antitubercular Activity : A related study on compounds derived from the diazaspiro[3.4]octane core demonstrated significant antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives .
This suggests that compounds with similar structural features may exhibit potent biological activities.
Compound Yield (%) MIC (μg/mL) 17 56 0.016 18 62 100 24 48 6.2 - Sigma-1 Receptor Studies : Investigations into other σ1R antagonists have shown that these compounds can significantly enhance the efficacy of existing analgesics and reduce tolerance development, indicating a promising therapeutic role for this compound in pain management.
Q & A
Q. What are the established synthetic methodologies for 7-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-6-one, and what analytical techniques validate its purity?
A common approach involves multi-step condensation reactions. For analogous spiro compounds, 4-arylaldehyde derivatives are reacted with cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under catalytic conditions (e.g., L-proline), followed by crystallization for purification . Purity is validated via HPLC (C18 reverse-phase chromatography with acetonitrile/water gradients) and spectroscopic methods (¹H/¹³C NMR, HRMS). X-ray diffraction (XRD) confirms structural integrity by resolving bond angles and torsion angles (e.g., dihedral angles between spiro and aryl planes: 85.2°–89.3°) .
Q. How is the spirocyclic core structurally characterized, and what deviations from ideal geometry are observed?
XRD analysis of related spiro compounds reveals:
- The spiro[3.4]octane core adopts an envelope conformation in the six-membered ring (puckering amplitude Q = 0.45–0.50 Å) .
- Substituents like the 2-bromophenyl group induce steric strain, causing deviations in bond angles (e.g., N–C–C angles: 112°–118° vs. ideal 120°) .
- Intramolecular hydrogen bonds (e.g., N–H⋯O, 2.05–2.15 Å) stabilize the conformation, forming S(6) ring motifs .
Q. What solvents and conditions are optimal for recrystallization, and how does solubility impact reaction design?
Polar aprotic solvents like DMF or ethanol are preferred for dissolving spiro intermediates, while methanol/water mixtures induce crystallization . For example, 5,8-diazaspiro derivatives exhibit poor solubility in non-polar solvents (e.g., hexane), necessitating gradient elution in chromatographic purification (acetonitrile:water = 70:30 to 95:5) .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated spiro compounds, and what side reactions occur?
- Optimization : Use N-iodosuccinimide (NIS) in DMF under nitrogen to selectively brominate aryl rings (yield: 96% for analogous iodination) .
- Side reactions : Over-halogenation (e.g., di-bromination) or ring-opening due to steric strain in the spiro core. Mitigate via controlled stoichiometry (1.3 eq NIS) and low temperatures (0–5°C) .
Q. How to resolve contradictions between computational predictions and experimental structural data?
For a related chromenone-spiro compound:
- Computational : DFT calculations (B3LYP/6-31G*) predicted a planar nitro group, but XRD showed a 12.5° tilt due to steric clash with the methylamino group .
- Resolution : Cross-validate using electrostatic potential maps (ESP) and Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H⋯O) that distort geometry .
Q. What computational strategies model the electronic effects of the 2-bromophenyl substituent?
Q. How do intermolecular hydrogen bonds influence crystallographic packing and stability?
In analogous structures:
Q. What pharmacological screening strategies are applicable for this spiro compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
